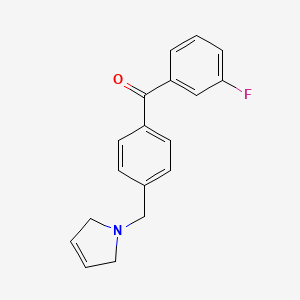

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone

Description

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO/c19-17-5-3-4-16(12-17)18(21)15-8-6-14(7-9-15)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAAYDSCMCFUMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643029 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-07-3 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the phenyl and fluorophenyl groups through various coupling reactions. Key steps may include:

Pyrrole Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Coupling Reactions: The phenyl and fluorophenyl groups are introduced using Suzuki or Stille coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with organoboranes or organostannanes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This includes:

Catalyst Selection: Using highly active and selective catalysts to ensure efficient coupling reactions.

Reaction Conditions: Controlling temperature, pressure, and solvent choice to optimize reaction rates and minimize by-products.

Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Halogenated derivatives depending on the substituent introduced.

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic systems for organic transformations.

Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine:

Drug Development:

Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.

Material Manufacturing: Utilized in the production of advanced materials with specific mechanical or electronic properties.

Mechanism of Action

The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes and receptors. The pyrrole ring can engage in π-π stacking interactions, while the fluorophenyl groups can form hydrogen bonds and van der Waals interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : Increases with heavier halogens (F < Cl < Br < CF₃), impacting solubility and diffusion rates.

- Electron Effects : Fluorine’s electron-withdrawing nature may polarize the carbonyl group, enhancing reactivity in nucleophilic additions compared to chlorine or bromine analogs .

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound generally involves multi-step organic reactions. The key steps typically include:

- Formation of the Pyrrole Ring : Starting from simple precursors, the pyrrole moiety is constructed using cyclization reactions.

- Methylation and Substitution : The addition of the methyl group and subsequent substitution with the phenyl and trifluorophenyl groups are performed through nucleophilic aromatic substitution.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related pyrrole derivative showed promising results in inhibiting the proliferation of various cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Antioxidant Activity

Molecular docking studies indicate that this compound possesses antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models . This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It inhibits the production of pro-inflammatory cytokines and modulates immune responses, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by its structural components:

| Structural Feature | Influence on Activity |

|---|---|

| Pyrrole Ring | Essential for anticancer activity |

| Fluorine Substitution | Enhances lipophilicity and bioavailability |

| Phenyl Groups | Contributes to hydrophobic interactions |

Studies suggest that modifications to the fluorine substitution pattern can significantly alter the compound's potency and selectivity against different cancer cell lines .

Case Studies

In a recent investigation involving a series of pyrrole derivatives, researchers found that compounds with a similar structure to this compound exhibited varying degrees of cytotoxicity across different cancer types. For example:

- Compound A : IC50 = 25 µM against A-431 cells.

- Compound B : IC50 = 15 µM against Jurkat cells.

- Compound C : IC50 = 30 µM against HT29 cells.

This variability highlights the importance of SAR in optimizing these compounds for specific therapeutic targets .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone exhibit significant anticancer properties:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways, including those related to cell cycle regulation and apoptosis.

- Case Studies: For example, analogs of this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), showing promising results in inhibiting cell proliferation.

Anticonvulsant Activity

The compound has also been evaluated for its anticonvulsant properties. Preliminary results suggest that it may help in reducing seizure activity in animal models:

- Research Findings: Studies have shown that derivatives with similar structural motifs can effectively reduce the frequency and severity of seizures in models induced by pentylenetetrazole.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Pyrrole Ring | Enhances biological activity |

| Fluorine Substitution | Increases lipophilicity and potency |

| Aromatic Systems | Stabilizes interactions with targets |

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and pyrrolidine ring are susceptible to oxidation. Key findings include:

-

Mechanistic Insight : Oxidation of the ketone group under strong acidic conditions with KMnO₄ leads to cleavage of the C-C bond adjacent to the carbonyl, forming fluorinated carboxylic acids . Pyrrolidine oxidation proceeds via radical intermediates, yielding stable lactams .

Reduction Reactions

The ketone moiety undergoes selective reduction:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | |

| Catalytic Hydrogenation | H₂, Pd/C | Saturated pyrrolidine derivatives |

-

Substrate Specificity : NaBH₄ selectively reduces the ketone to an alcohol without affecting the pyrrolidine ring . Hydrogenation under Pd/C saturates the pyrrolidine ring but leaves the aromatic fluorine intact .

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl group directs EAS reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-Fluoro-4-nitrobenzene derivatives | |

| Halogenation | Br₂, FeBr₃ | 3-Fluoro-4-bromophenyl analogs |

-

Regioselectivity : The meta-fluorine group deactivates the ring, favoring para-substitution on the fluorophenyl ring . Computational studies (DFT) confirm lowered activation energy for para-bromination due to fluorine’s electron-withdrawing effect .

Cyclization and Ring-Opening Reactions

The pyrrolidine ring participates in cycloadditions:

-

Kinetics : Cycloaddition with DEAD follows a stepwise mechanism involving zwitterionic intermediates . Hydrolysis of the pyrrolidine ring under acidic conditions proceeds via protonation at the nitrogen, leading to C-N bond cleavage .

Tautomerization and Hydrogen Bonding

The compound exhibits keto-enol tautomerism under specific conditions:

| Condition | Tautomeric Form | Stabilizing Factors | References |

|---|---|---|---|

| Basic Media (pH > 10) | Enolate formation | Resonance stabilization | |

| Solid State | Keto form dominant | Intramolecular H-bonding with fluorine |

Q & A

Q. When biological activity varies across batches, what quality control measures are critical?

- Methodological Answer :

- Ensure enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column).

- Quantify residual solvents (GC-MS) and heavy metals (ICP-MS).

- Perform stability studies (40°C/75% RH, 14 days) to rule out degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.